2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate reagents to form the desired carbamoyl intermediate . This intermediate is then reacted with other compounds to introduce the sulfanyl and pyridine carboxamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of products with different functional groups .
Scientific Research Applications
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: A key intermediate in the synthesis of the target compound.
2-Methoxyphenyl isocyanate: Another intermediate used in the synthesis.
4-Methoxyphenyl isocyanate: A related compound with similar functional groups.
Uniqueness
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H24ClN3O3S |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O3S/c1-14-9-10-17(12-18(14)25)27-21(29)13-32-24-22(15(2)11-16(3)26-24)23(30)28-19-7-5-6-8-20(19)31-4/h5-12H,13H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
PKQKEQVQJROHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
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